molecular formula C25H22N2O2 B2573286 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898411-04-6

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2573286
CAS No.: 898411-04-6
M. Wt: 382.463
InChI Key: BQVVLELKIKUXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic carboxamide derivative featuring a fused pyrrolo[3,2,1-ij]quinolin core. The biphenyl carboxamide moiety at the 8-position enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins, such as ion channels or enzymes .

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-22-15-21(14-20-8-5-13-27(23(20)22)25(16)29)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVLELKIKUXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps that include the use of specific catalysts and solvents. The starting materials might include substituted quinolines and biphenyl derivatives, which undergo sequential reaction steps such as condensation, cyclization, and acylation under controlled conditions.

Industrial Production Methods: For industrial production, advanced techniques such as continuous flow synthesis might be employed to ensure high efficiency and yield. Conditions such as temperature, pressure, and pH are meticulously optimized to maximize product purity and minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can be oxidized under specific conditions, potentially yielding a variety of oxidized derivatives.

  • Reduction: Reduction reactions might be used to alter the functional groups within the molecule, affecting its reactivity and properties.

  • Substitution: Various substitution reactions can modify the structure, either on the biphenyl or quinoline moieties, to produce novel analogs.

Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.

Major Products Formed From These Reactions: The major products will depend on the specific reactions performed but could include hydroxylated, alkylated, or otherwise modified versions of the original compound.

Scientific Research Applications

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide has diverse scientific research applications:

  • Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

  • Biology: The compound is researched for its interactions with biological systems, potentially affecting enzymatic activity or cellular processes.

  • Medicine: There is ongoing research into its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Its chemical stability and reactivity profile make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets within a biological system. For instance, it may bind to certain proteins or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzymes or alteration of signal transduction pathways, ultimately leading to the desired biological effect.

Comparison with Similar Compounds

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide ()

  • Structural Differences: Lacks the 1-methyl and 2-oxo groups on the pyrroloquinolin core and substitutes the biphenyl carboxamide with a propionamide.
  • Functional Implications : Reduced steric hindrance may improve solubility but decrease target affinity compared to the biphenyl derivative. The absence of the methyl group could lower metabolic stability .

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide ()

  • Structural Differences : Replaces the biphenyl carboxamide with a butyramide.
  • Functional Implications: The shorter alkyl chain (butyramide vs. Increased lipophilicity may enhance membrane permeability .

Biphenyl Carboxamide Derivatives ()

Compounds such as N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (9) share the biphenyl carboxamide group but lack the pyrroloquinolin core.

  • Key Differences: The pyrroloquinolin core in the target compound introduces rigidity and a planar heteroaromatic system, which may improve selectivity for specific targets (e.g., TRPM8 channels) .

Carboxamide-Linked Heterocycles ()

Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate ()

  • Structural Differences: Pyridopyrrolopyrimidine core instead of pyrroloquinolin; ester group instead of carboxamide.
  • Functional Implications : The ester may act as a prodrug, requiring hydrolysis for activity. The pyridopyrrolopyrimidine core offers distinct electronic properties, possibly altering target engagement .

10-[(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)carbonyl]-N-methyl-N-(3-pyridinylmethyl)-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxamide ()

  • Structural Differences : Benzodiazepine-pyrrolo hybrid with a methoxy-methyl biphenyl group.

Comparative Data Table

Compound Name Core Structure Substituent(s) Key Properties/Activities Reference
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide Pyrrolo[3,2,1-ij]quinolin 1-methyl, 2-oxo, biphenyl carboxamide High lipophilicity, potential TRPM8 modulation
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolin Propionamide Improved solubility, lower affinity
N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Biphenyl carboxamide Cyclooctylamine Hydrophobic interactions, TRPM8 antagonist
Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate Pyridopyrrolopyrimidine Benzyl, methyl ester Prodrug potential, varied electronic profile

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrroloquinoline moiety linked to a biphenyl group. Its chemical formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 318.36 g/mol. The structural complexity contributes to its diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Some derivatives have shown potential as inhibitors of key enzymes involved in coagulation pathways. For instance, derivatives based on the pyrroloquinoline structure have been tested for their ability to inhibit Factor Xa and Factor XIa with IC50 values ranging from 0.7 to 40 μM .
  • Kinase Inhibition : Other studies suggest that related compounds may act as kinase inhibitors. The presence of specific functional groups enhances their solubility and reactivity, potentially increasing their pharmacological efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Type Target IC50 Value (μM) Reference
Enzyme InhibitionFactor Xa3.68
Enzyme InhibitionFactor XIa2.00
Kinase InhibitionUnknownN/A
CytotoxicityHuman Tumor CellsVaries

Case Studies

A notable study investigated the anticoagulant activity of hybrid derivatives of pyrroloquinoline compounds. The research revealed that certain derivatives could effectively inhibit coagulation factors with promising selectivity profiles. The study utilized amidolytic assays to measure the inhibitory effects against Factor Xa and Factor XIa .

Another investigation focused on the synthesis and biological evaluation of pyrroloquinoline derivatives for their anticancer properties. Compounds were tested against various human tumor cell lines (e.g., LCLC-103H) demonstrating varying degrees of cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling the pyrrolo[3,2,1-ij]quinolinone core with a biphenylcarboxamide moiety. A validated approach includes:

  • Step 1: Reacting 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazine with α-halocarbonyl reagents (e.g., ethyl bromoacetate) under reflux in ethanol to form thiazolidinone intermediates .
  • Step 2: Introducing the biphenyl group via Suzuki-Miyaura cross-coupling or amidation reactions, using Pd catalysts and optimized ligand systems.
  • Yield Optimization:
    • Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients).

Reference yields: 70–85% for intermediate steps, with final product purity >95% confirmed by HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

Methodological Answer: Structural Confirmation Workflow:

NMR Spectroscopy:

  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~170 ppm).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

X-ray Crystallography:

  • Grow single crystals via slow evaporation in ethanol/water.
  • Collect diffraction data (MoKα radiation, λ = 0.71073 Å) and refine using SHELX .
  • Key Parameters:
Space Groupa (Å)b (Å)c (Å)β (°)V (ų)
P2₁/c8.30918.5248.730112.31243.2
  • Analyze hydrogen bonding (C–H⋯O, N–H⋯O) and π-π stacking for crystal packing insights .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives?

Methodological Answer:

Reaction Pathway Prediction:

  • Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction energetics and transition states.
  • Screen substituent effects on electronic properties (HOMO/LUMO gaps) using Gaussian or ORCA .

Molecular Docking:

  • Dock derivatives into target protein active sites (e.g., kinases) with AutoDock Vina.
  • Validate binding poses using MD simulations (GROMACS) to assess stability .

Data-Driven Optimization:

  • Apply machine learning (Python/R) to correlate structural features with bioactivity data.
  • Prioritize synthetic targets with ICReDD’s feedback loop integrating experimental and computational data .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Case Study: Discrepancies in IC₅₀ values for kinase inhibition.

Experimental Validation:

  • Replicate assays under standardized conditions (cell line: HEK293 vs. HeLa; ATP concentration: 10 µM).
  • Use positive controls (e.g., staurosporine) to calibrate activity .

Data Analysis:

  • Perform meta-analysis (Prism/GraphPad) to identify outliers.
  • Apply ANOVA to assess significance of variables (e.g., incubation time, solvent DMSO%) .

Mechanistic Studies:

  • Conduct SPR or ITC to measure binding kinetics (kₒₙ, kₒff) and confirm target engagement.
  • Validate off-target effects via proteome-wide profiling .

Q. What strategies are recommended for analyzing hydrogen bonding and crystal packing?

Methodological Answer: Workflow for Solid-State Analysis:

Data Collection:

  • Acquire high-resolution X-ray data (R₁ < 0.05) at 100 K to minimize thermal motion .

Hydrogen Bond Analysis:

  • Identify short contacts (d < 3.0 Å) using Mercury software.
  • Example: Weak C–H⋯O bonds (d = 2.8 Å) stabilize centrosymmetric dimers .

Energy Frameworks (CrystalExplorer):

  • Calculate interaction energies (electrostatic, dispersion) to quantify packing stability.
  • Compare with polymorphs to predict dominant crystallization pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.